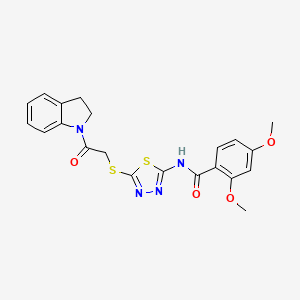

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur-containing heterocyclic core. Key structural features include:

Properties

IUPAC Name |

N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O4S2/c1-28-14-7-8-15(17(11-14)29-2)19(27)22-20-23-24-21(31-20)30-12-18(26)25-10-9-13-5-3-4-6-16(13)25/h3-8,11H,9-10,12H2,1-2H3,(H,22,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJLOWYMMJRWBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCC4=CC=CC=C43)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is related to the Toll-like receptor 7 (TLR7) . TLR7 is a part of the immune system and plays a crucial role in the recognition of viral pathogens and the initiation of immune responses.

Mode of Action

The compound interacts with its target, TLR7, by binding to it. This binding can activate TLR7, leading to the induction of the secretion of TLR7-regulated cytokines such as IL-12, TNF-α, and IFN-α in human PBMC cells. This suggests that the compound may have an immunomodulatory effect.

Biochemical Pathways

The activation of TLR7 triggers a cascade of biochemical reactions that lead to the production of cytokines. These cytokines then modulate the immune response, which can have various downstream effects, including the suppression of HBV DNA replication.

Result of Action

The activation of TLR7 and the subsequent immune response can lead to the suppression of HBV DNA replication. This suggests that the compound could potentially be used as an anti-HBV agent.

Biological Activity

N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a complex organic compound that combines various pharmacophoric elements, including an indole derivative and a thiadiazole ring. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 452.58 g/mol. Its structure includes:

- Indole moiety : Known for various biological activities.

- Thiadiazole ring : Associated with anticancer properties.

- Dimethoxybenzamide group : Enhances the compound's lipophilicity and potential receptor interactions.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and indole moieties exhibit significant biological activities. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies:

-

Cell Line Studies :

- HepG2 (liver cancer) and A549 (lung cancer) cell lines were tested, showing IC50 values of 4.37 ± 0.7 µg/mL and 8.03 ± 0.5 µg/mL respectively .

- A structure–activity relationship study revealed that modifications to the thiadiazole ring significantly affect cytotoxic efficacy against various cancer cell lines .

- Mechanisms of Action :

- Apoptosis Induction :

Neuropharmacological Potential

In addition to its anticancer properties, this compound may also exhibit neuroprotective effects:

- Cholinesterase Inhibition :

- Preliminary studies suggest that derivatives of thiadiazoles can potentiate cholinergic neurotransmission, making them potential candidates for Alzheimer's disease treatment .

- Some tested compounds showed superior activity compared to donepezil (IC50 = 0.6 ± 0.05 µM), indicating strong anticholinesterase activity .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to other thiadiazole derivatives:

Case Studies and Research Findings

Several studies have highlighted the efficacy of thiadiazole derivatives in treating various cancers:

-

In Vitro Studies :

- A comprehensive review indicated that multiple derivatives exhibited significant cytotoxicity against a wide range of human cancer cell lines .

- Specific focus on the interactions between these compounds and key kinases involved in tumorigenesis has been noted as a promising area for further investigation .

- In Vivo Studies :

Comparison with Similar Compounds

Structural and Physical Properties

The compound is compared to structurally related 1,3,4-thiadiazole derivatives (Table 1):

Key Observations :

- The target compound’s indolin-1-yl group distinguishes it from analogs with chlorobenzyl (5j) or methylbenzyl (5c) substituents. Indole derivatives often exhibit enhanced DNA intercalation or kinase inhibition compared to simpler aryl groups .

- The 2,4-dimethoxybenzamide moiety may improve solubility over non-polar substituents (e.g., methylthio in 5k) but could reduce membrane permeability compared to alkyl chains (e.g., ethyl in 4y) .

Anticancer Activity:

- Compound 4y : Demonstrated potent cytotoxicity against MCF-7 (IC50: 0.084 ± 0.020 mmol L⁻¹) and A549 (IC50: 0.034 ± 0.008 mmol L⁻¹) cells, surpassing cisplatin in efficacy. Its dual thiadiazole structure likely enhances topoisomerase inhibition .

- Indole-based analogs (e.g., ): Exhibited anticancer activity via tubulin polymerization inhibition, suggesting the target compound’s indolin-1-yl group may confer similar mechanisms .

Antimicrobial Activity:

- Compound 5c : Showed moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL), attributed to its thiadiazine-thione moiety disrupting cell wall synthesis . The target compound’s benzamide group may offer broader-spectrum activity if optimized.

Acetylcholinesterase (AChE) Inhibition:

- Piperidine-linked thiadiazoles (): Achieved IC50 values of 1.2–4.8 µM against AChE, with electron-withdrawing groups enhancing activity. The target compound’s methoxy groups could similarly modulate enzyme interaction .

Computational and Structural Insights

- Molecular docking : Indole-containing thiadiazoles (e.g., ) show strong binding to ATP-binding pockets in kinases (e.g., EGFR), driven by hydrophobic and hydrogen-bonding interactions .

- QSAR studies : Methoxy groups in benzamide derivatives correlate with improved logP values (∼2.5–3.0) and moderate bioavailability, though steric hindrance may limit target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.